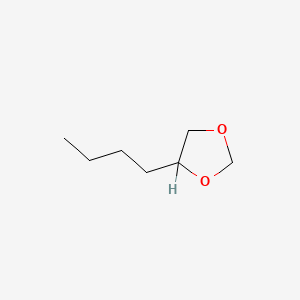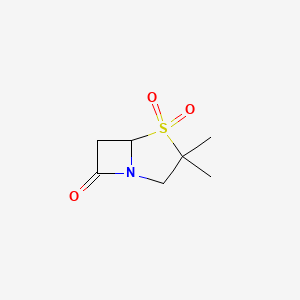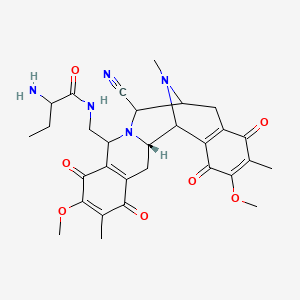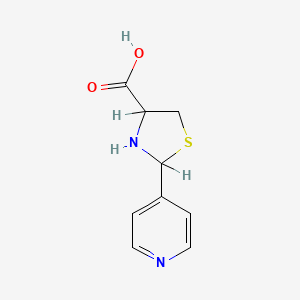
2-(4-Pyridyl)thiazolidine-4-carboxylic acid
概要
説明
2-(4-Pyridyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
科学的研究の応用
2-(4-Pyridyl)thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals
Safety and Hazards
The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
作用機序
Target of Action
It has been reported that similar compounds, such as thiazolidine-2-carboxylic acid, are physiological substrates of hog kidney d-amino acid oxidase .
Mode of Action
It’s known that similar compounds, like 2-threityl-thiazolidine-4-carboxylic acid (ttca), are involved in the formation of maillard reaction intermediates (mris) through a thermal reaction coupled with vacuum dehydration .
Biochemical Pathways
The compound is involved in the degradation pathway of TTCA and accelerates its depletion, thus promoting the formation of characteristic downstream products of TTCA including some α-dicarbonyl compounds . This process consequently accelerates the browning formation .
Result of Action
It’s known that similar compounds, like ttca, are nonvolatile precursors of flavor and color .
Action Environment
The degradation behavior of similar compounds, like TTCA, favors higher temperatures and pH . Therefore, it’s plausible that environmental factors such as temperature and pH could influence the action, efficacy, and stability of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with formaldehyde in an aqueous medium. The reaction is carried out by mixing L-cysteine with formaldehyde (37%) in water, followed by stirring at a controlled speed . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free synthesis and the use of reusable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-(4-Pyridyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds. These products have diverse applications in organic synthesis and medicinal chemistry .
類似化合物との比較
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: This compound is structurally similar but contains a thiazole ring instead of a thiazolidine ring.
L-4-Thiazolidinecarboxylic acid: Another similar compound with a thiazolidine ring but different substituents.
Uniqueness
2-(4-Pyridyl)thiazolidine-4-carboxylic acid is unique due to its specific structure, which combines a thiazolidine ring with a pyridyl group.
特性
IUPAC Name |
2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYUJCKJSSPXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965495 | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51226-84-7 | |
| Record name | 2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51226-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Pyridyl)thiazolidine-4-carboxylic acid interact with Mycobacterium tuberculosis malate synthase?
A1: While the exact mechanism of interaction isn't detailed in the provided abstract [], the research confirms that this compound forms a complex with Mycobacterium tuberculosis malate synthase. This suggests potential inhibitory activity against the enzyme, which plays a crucial role in the bacterium's metabolism. Further research is needed to elucidate the specific binding interactions and their functional consequences.
Q2: What is the structural characterization of this compound and its isomers?
A2: The research by Vederas et al. [] explores the NMR properties of various thiazolidine derivatives, including this compound. The study reveals the presence of two diastereoisomers, denoted as A and C, differing in configuration at the C2 carbon. These isomers interconvert in solution via an open-chain Schiff base intermediate, with the rate influenced by pH. While the paper doesn't explicitly provide the molecular formula or weight, it highlights the dynamic equilibrium between these isomers, a crucial aspect influencing potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
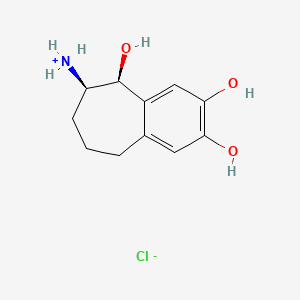
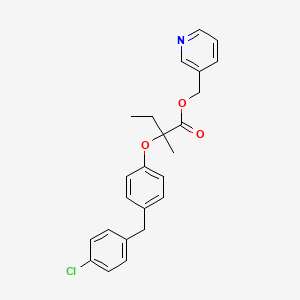
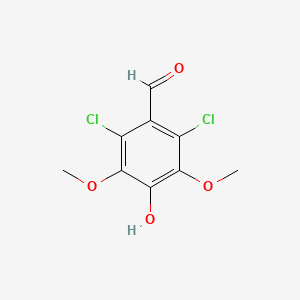
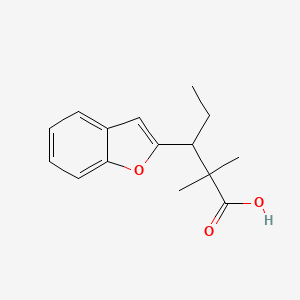
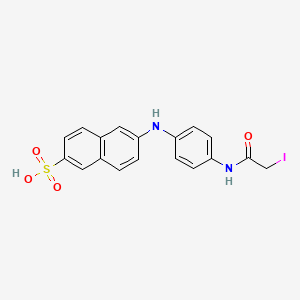
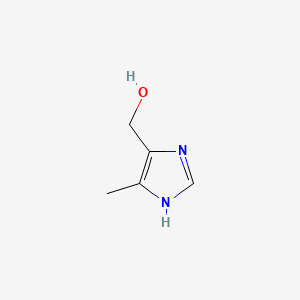

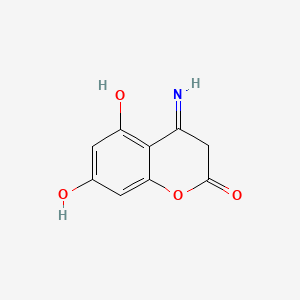

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
